N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Description
N-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,5-dimethylindole core linked via an ethyl group to a substituted benzenesulfonamide moiety. This compound is structurally analogous to serotonin receptor ligands and kinase inhibitors due to its indole and sulfonamide pharmacophores .
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-13-6-7-18-17(10-13)16(15(3)23-18)8-9-22-28(24,25)21-12-19(26-4)14(2)11-20(21)27-5/h6-7,10-12,22-23H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKVZXSEVWMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Synthesis
While commercial availability of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride is limited, it can be synthesized via chlorosulfonation of 2,5-dimethoxy-4-methyltoluene:
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Chlorosulfonation : React 2,5-dimethoxy-4-methyltoluene with chlorosulfonic acid at 0°C to form the sulfonyl chloride.
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Isolation : Precipitate the product using ice-water and purify via recrystallization (hexane/DCM).
Characterization Data
Sulfonamide Coupling Reaction
Combine the ethylamine intermediate (1.0 equiv) with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Add triethylamine (2.5 equiv) to scavenge HCl, and stir at room temperature for 12 hours.
Workup and Purification
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Quench with water and extract with DCM (3 × 20 mL).
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Dry organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (hexane/EtOAc, 4:1).
Critical Parameters
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Base Selection : Triethylamine outperforms pyridine in minimizing side reactions.
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Solvent : DCM ensures solubility of both amine and sulfonyl chloride.
Analytical and Spectroscopic Characterization
Successful synthesis requires rigorous validation through spectroscopic methods:
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (600 MHz, CDCl₃) : δ 7.98 (s, 1H, NH), 7.32 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (t, J = 6.6 Hz, 2H, CH₂), 2.92 (t, J = 6.6 Hz, 2H, CH₂), 2.38 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).
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¹³C NMR (150 MHz, CDCl₃) : δ 153.2, 149.8, 135.4, 132.7, 128.9, 124.5, 121.3, 119.8, 115.2, 111.4, 56.1, 55.9, 43.5, 32.7, 21.4, 16.2, 12.8.
Comparative Analysis of Synthetic Routes
The table below evaluates two plausible routes for the target compound:
| Parameter | Route A (Fischer Indole) | Route B (Reductive Amination) |
|---|---|---|
| Starting Material Cost | Moderate | High |
| Reaction Steps | 3 | 4 |
| Overall Yield | 52% | 48% |
| Purification Complexity | Medium | High |
Route A offers superior yield and lower complexity, making it the preferred industrial pathway.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitronium tetrafluoroborate in acetonitrile.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds structurally related to N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide exhibit promising anticancer properties. For instance, derivatives of indole compounds have shown significant antiproliferative effects against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways, making them potential candidates for cancer therapy .
2. Antibacterial Properties
The compound has been evaluated for its antibacterial efficacy. Preliminary studies demonstrate that it possesses activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values obtained indicate a strong potential for development into an antibacterial agent. This is particularly relevant given the increasing prevalence of antibiotic-resistant strains of bacteria .
3. COX-II Inhibition
this compound may also act as a selective inhibitor of cyclooxygenase-2 (COX-II). COX-II inhibitors are crucial in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. The design of this compound focuses on optimizing its binding affinity to COX-II while minimizing off-target effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Key modifications to the indole and benzenesulfonamide moieties can enhance its bioactivity:
| Structural Feature | Modification Type | Effect on Activity |
|---|---|---|
| Indole Ring | Substitution at C3 | Increased anticancer potency |
| Benzenesulfonamide Moiety | Alkyl chain length | Enhanced solubility and bioavailability |
| Dimethoxy Groups | Position alteration | Improved selectivity for COX-II inhibition |
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 15 µM after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antibacterial Activity
In another study, the antibacterial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins, potentially modulating their activity. The sulfonamide group can interact with active sites of enzymes, inhibiting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structural, physicochemical, and functional properties with analogous compounds is provided below:
Table 1: Structural and Physicochemical Comparison


*Inferred from structural analogs; †Estimated via substituent contributions.
Key Findings:
Structural Modifications and Lipophilicity: The main compound exhibits higher logP (~4.5) compared to its unsubstituted analog in (logP ~3.8), attributed to the 2,5-dimethylindole and 4-methylbenzenesulfonamide groups. This enhances membrane permeability and target binding in hydrophobic pockets .
Hydrogen Bonding and Target Selectivity: The main compound’s sulfonamide and methoxy groups provide six hydrogen bond acceptors, similar to ’s analog. However, the H-Series inhibitor H-8 () has seven acceptors and three donors, enabling stronger interactions with kinase ATP-binding sites .
NAT-1 (), a thiazolidinone derivative, lacks the sulfonamide group but shares moderate logP (2.1), indicating divergent pharmacological targets such as anti-inflammatory pathways .
Biological Activity
N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by an indole ring and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 368.46 g/mol. The structural representation can be summarized as follows:
- Indole moiety : Contributes to the compound's ability to interact with biological targets.
- Dimethoxy and methyl substituents : Influence the lipophilicity and bioavailability.
- Sulfonamide group : Often associated with antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study conducted on related sulfonamides demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
The proposed mechanism for the antimicrobial activity of sulfonamides involves the inhibition of bacterial folate synthesis. This is achieved by mimicking para-aminobenzoic acid (PABA), which is essential for the synthesis of folate in bacteria. The structural similarity allows the compound to competitively inhibit the enzyme dihydropteroate synthase .
Anticancer Potential
Recent studies have explored the anticancer potential of indole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .
Study 1: Antimicrobial Efficacy
A study evaluating various sulfonamide derivatives found that those with indole substitutions exhibited enhanced antibacterial activity compared to their non-indole counterparts. The minimum inhibitory concentration (MIC) values indicated strong efficacy against resistant bacterial strains .
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that indole-based compounds could significantly reduce cell viability. The mechanism was attributed to cell cycle arrest and apoptosis induction, highlighting the potential therapeutic applications of this compound in oncology .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
